

# In-Depth Technical Guide: m-PEG9-Hydrazide

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## Compound of Interest

Compound Name: *m*-PEG9-Hydrazide

Cat. No.: B8103843

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This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-hydrazide with nine repeating ethylene glycol units (**m-PEG9-Hydrazide**), a bifunctional linker crucial for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, outlines a general experimental protocol for its application in bioconjugation, and illustrates relevant chemical transformations and workflows.

## Core Concepts and Physicochemical Properties

**m-PEG9-Hydrazide** is a heterobifunctional PEG linker featuring a methoxy-terminated polyethylene glycol (PEG) chain and a reactive hydrazide group. The PEG chain, with its hydrophilic nature, enhances the solubility and biocompatibility of conjugated molecules, while the terminal hydrazide moiety allows for specific covalent linkage to carbonyl groups (aldehydes and ketones). This reaction forms a stable hydrazone bond, a cornerstone of many bioconjugation strategies.

The precise molecular weight and chemical formula of **m-PEG9-Hydrazide** can be deduced from its corresponding carboxylic acid precursor, m-PEG9-acid. The conversion of the carboxylic acid to a hydrazide via reaction with hydrazine is a standard synthetic route.

Property	Value	Source/Method
Chemical Name	Methoxy(polyethylene glycol) hydrazide	IUPAC Nomenclature
Synonyms	m-PEG9-hydrazine	Common Abbreviation
Molecular Formula	C20H42N2O10	Deduced from m-PEG9-acid
Molecular Weight	470.56 g/mol	Calculated
PEG Units (n)	9	Nomenclature
Reactive Group	Hydrazide (-CONHNH2)	Chemical Structure
Target Functional Group	Aldehyde, Ketone	Chemical Reactivity
Resulting Linkage	Hydrazone	Reaction Product

## Experimental Protocol: Bioconjugation via Hydrazone Ligation

This section provides a generalized methodology for the conjugation of m-PEG-Hydrazide to a protein that has been modified to contain aldehyde groups.

### Materials and Reagents:

- m-PEG-Hydrazide (e.g., **m-PEG9-Hydrazide**)
- Aldehyde-modified protein (e.g., via periodate oxidation of glycoproteins)
- Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.5
- Quenching solution (optional): e.g., an amine-containing buffer like Tris-HCl
- Purification system (e.g., size-exclusion chromatography or dialysis)

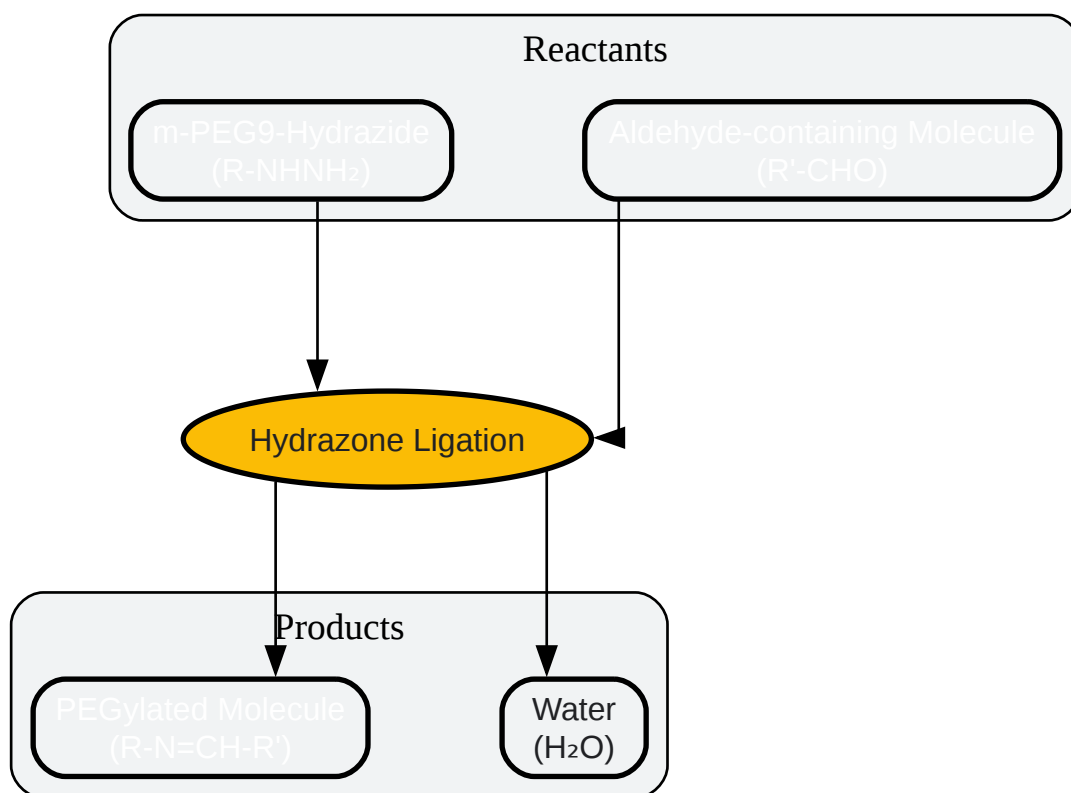
### Procedure:

- Preparation of Reactants:

- Dissolve the aldehyde-modified protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
- Dissolve the m-PEG-Hydrazide in the conjugation buffer immediately before use. A 10- to 50-fold molar excess of the PEG reagent over the protein is typically recommended.
- Conjugation Reaction:
  - Add the dissolved m-PEG-Hydrazide to the protein solution.
  - Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. Reaction times may vary depending on the specific reactants and desired degree of PEGylation.
- Quenching of the Reaction (Optional):
  - To stop the reaction, a quenching reagent that reacts with the excess PEG-hydrazide can be added.
- Purification of the PEGylated Protein:
  - Remove the excess, unreacted m-PEG-Hydrazide and other reaction byproducts from the conjugated protein using size-exclusion chromatography (SEC) or extensive dialysis against an appropriate buffer.
- Characterization:
  - Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight due to PEGylation.
  - Determine the extent of PEGylation using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the PEG reagent contains a chromophore.

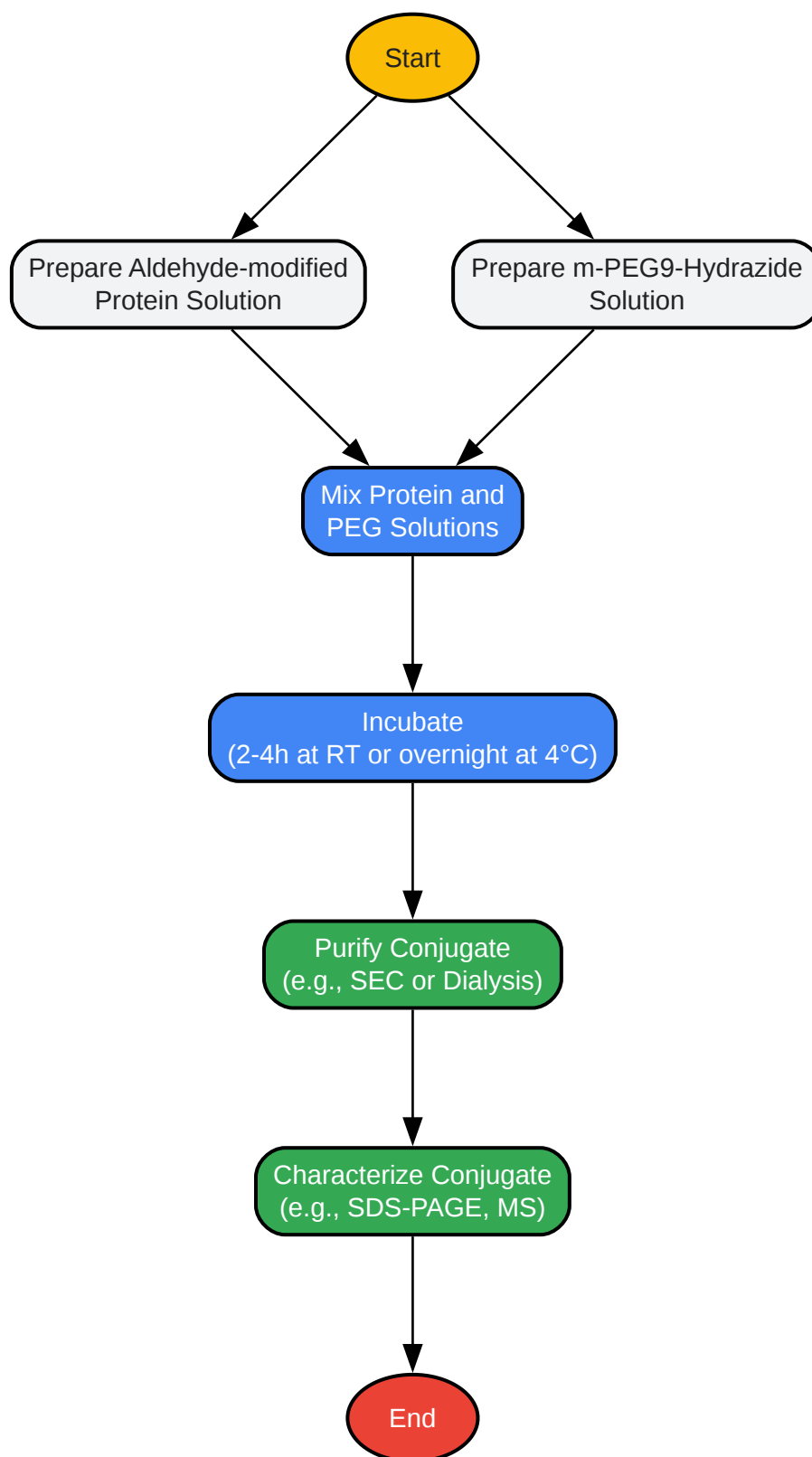
## Visualizing Chemical Logic and Workflows

The following diagrams, rendered using the DOT language, illustrate the key chemical reaction and a typical experimental workflow involving **m-PEG9-Hydrazide**.



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Caption: Reaction scheme of hydrazone bond formation.



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Caption: Experimental workflow for bioconjugation.

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